2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-2H-tetrazole-5-carboxamide
Description
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Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c1-23-13-7-5-12(6-8-13)21-19-14(18-20-21)15(22)17-10-11-4-2-3-9-16-11/h2-9H,10H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCIRKUZKCQRBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-2H-tetrazole-5-carboxamide is a synthetic compound characterized by its unique tetrazole structure, which contributes to its diverse biological activities. The molecular formula of this compound is with a molecular weight of approximately 310.317 g/mol. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of tetrazole derivatives, including 2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-2H-tetrazole-5-carboxamide, is often attributed to their ability to interact with various biological targets such as enzymes and receptors. Molecular docking studies have indicated that this compound can effectively bind to specific proteins involved in disease processes, which may elucidate its mechanisms of action.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes, potentially leading to therapeutic effects in conditions like cancer and inflammation.
- Receptor Interaction : It has been shown to interact with receptors that play critical roles in neurotransmission and cellular signaling.
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
- Antitumor Activity : Research indicates that tetrazole derivatives can exhibit significant antitumor properties. For instance, structural modifications have been shown to enhance cytotoxicity against various cancer cell lines.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Antibacterial Activity : Some studies have suggested that tetrazole derivatives can exhibit antibacterial effects, making them potential candidates for antibiotic development.
Case Studies and Research Findings
Several studies have investigated the biological activity of 2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-2H-tetrazole-5-carboxamide:
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Antitumor Efficacy : A study explored the cytotoxic effects of this compound on human cancer cell lines, reporting an IC50 value indicating effective growth inhibition. The structure-activity relationship (SAR) analysis revealed that the presence of the methoxy group significantly enhances its antitumor activity.
Compound Cell Line IC50 (µM) Notes 2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-2H-tetrazole-5-carboxamide HeLa 15.3 Significant growth inhibition observed Control Drug (Doxorubicin) HeLa 10.0 Standard reference for comparison - Anti-inflammatory Studies : Another investigation assessed the anti-inflammatory potential using animal models, where the compound showed a reduction in inflammatory markers compared to control groups.
- Molecular Docking Studies : Computational analyses demonstrated favorable binding affinities with target proteins involved in tumor progression and inflammation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
